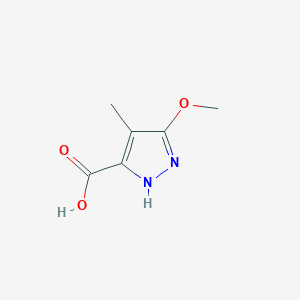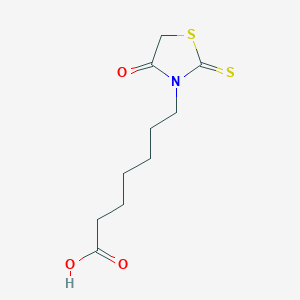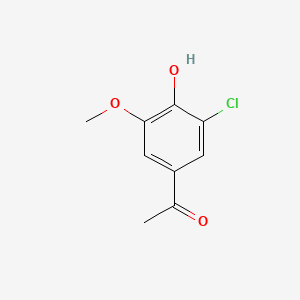
2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a heterocyclic compound with a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. This process typically includes the use of reagents such as ortho-hydroxyacetophenone and N-benzylpiperidone . Another method involves the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water .
Industrial Production Methods
Industrial production methods for this compound often involve microwave heating to synthesize pyrimido-oxazepine analogs . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for the Fischer indole synthesis, and primary aliphatic amines for ring closure and hydrogenation reactions .
Major Products Formed
The major products formed from these reactions include tricyclic indole derivatives and 5-methyl derivatives .
Scientific Research Applications
2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione has several scientific research applications:
Chemistry: Used in the stereoselective synthesis of novel derivatives.
Biology: Evaluated for its anticancer properties in breast cancer cells, showing potent cytotoxicity.
Medicine: Investigated for its potential as a scaffold in the treatment of cardiovascular diseases.
Industry: Utilized in the synthesis of various benzoxazepine derivatives for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione involves its interaction with molecular targets such as tyrosine kinase receptors. Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met, a receptor tyrosine kinase . This interaction inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,5-benzoxazepines: These compounds share a similar structure and have been evaluated for their anticancer properties.
Tetrahydrobenzo[b]azepines: These compounds are used in the treatment of cardiovascular diseases and have similar pharmacological properties.
Uniqueness
2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is unique due to its specific structural configuration, which allows for selective binding to molecular targets and its potential for use in various therapeutic applications.
Properties
IUPAC Name |
2-methyl-1,4-benzoxazepine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-9(12)11-10(13)7-4-2-3-5-8(7)14-6/h2-6H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVMZNJEAZNTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B12217728.png)
![N-(3-chloro-2-methylphenyl)-2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylt hio)]acetamide](/img/structure/B12217735.png)
![[5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione](/img/structure/B12217740.png)
![3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12217742.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12217751.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B12217752.png)
![1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12217766.png)
![1-[4-(Piperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B12217772.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12217791.png)

![3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12217803.png)
![N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12217813.png)
